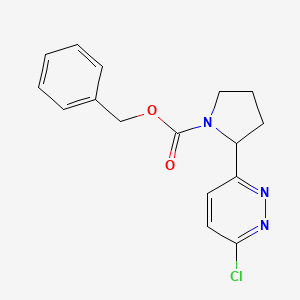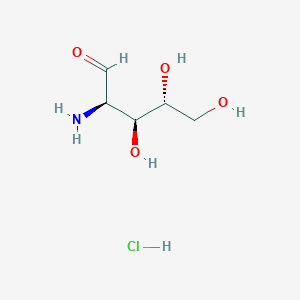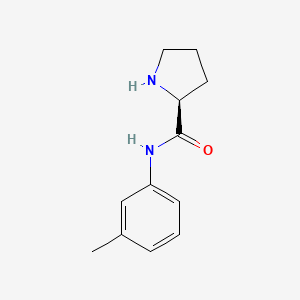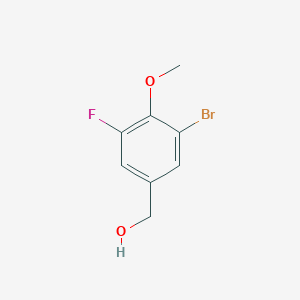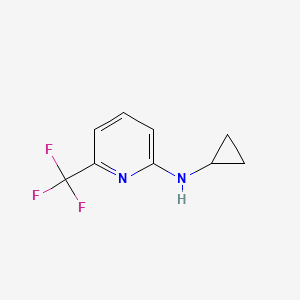
Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine is a compound that features a cyclopropyl group attached to a pyridine ring substituted with a trifluoromethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine typically involves the reaction of cyclopropylamine with 6-trifluoromethyl-2-chloropyridine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or THF.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base in aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the amine group.
Applications De Recherche Scientifique
Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets and modulate their activity.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for studying biological processes and pathways, especially those involving pyridine derivatives.
Mécanisme D'action
The mechanism of action of Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The cyclopropyl group contributes to the rigidity and conformational stability of the molecule, influencing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl-(6-chloropyridin-2-yl)-amine
- Cyclopropyl-(6-methylpyridin-2-yl)-amine
- Cyclopropyl-(6-fluoropyridin-2-yl)-amine
Uniqueness
Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design and other applications where these properties are desirable .
Propriétés
Numéro CAS |
944580-74-9 |
|---|---|
Formule moléculaire |
C9H9F3N2 |
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
N-cyclopropyl-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-2-1-3-8(14-7)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |
Clé InChI |
LQVNHNDZYRLLIT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC=CC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


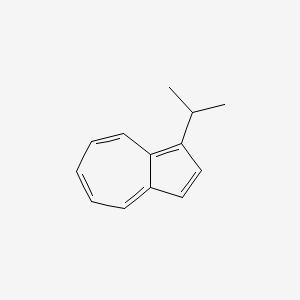
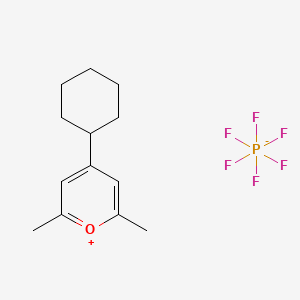
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
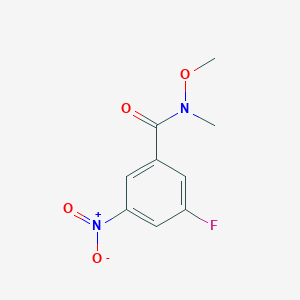
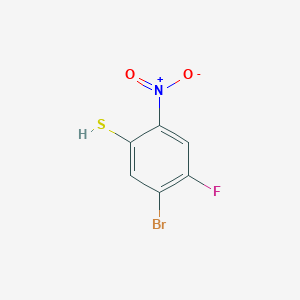
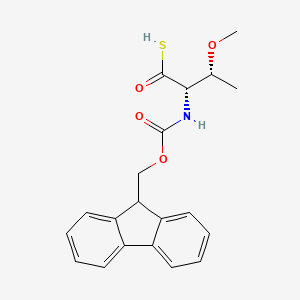
![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
